molecular formula C20H13ClN4O3 B15037321 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide

Cat. No.: B15037321
M. Wt: 392.8 g/mol
InChI Key: GFEPLTKMMVDXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide is a compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a benzimidazole moiety, a chlorophenyl group, and a nitrobenzamide group. Benzimidazoles have been widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The resulting intermediate is then reacted with 2-nitrobenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorophenyl group enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .

Properties

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H13ClN4O3/c21-15-10-9-12(22-20(26)13-5-1-4-8-18(13)25(27)28)11-14(15)19-23-16-6-2-3-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24)

InChI Key

GFEPLTKMMVDXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.